![molecular formula C15H19ClN2O3S B2447012 Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351596-10-5](/img/structure/B2447012.png)
Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Catalyzed Reactions and New Compound Synthesis : Furan and thiophene derivatives have been used in catalyzed reactions to synthesize novel compounds. For example, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement in the presence of specific catalysts to afford corresponding derivatives with potential for further chemical and pharmacological investigations (B. Reddy et al., 2012).
Corrosion Inhibition : Compounds containing furan and piperazine structures have been explored for their corrosion inhibition properties, showing significant effectiveness in protecting mild steel in acidic environments. This demonstrates their potential in material science and engineering applications (P. Singaravelu et al., 2022).
Pharmacological Research
Antidepressant and Antianxiety Activities : Novel derivatives incorporating furan, thiophene, and piperazine have been synthesized and shown to exhibit significant antidepressant and antianxiety activities in preclinical studies, suggesting their potential as leads for developing new therapeutic agents (J. Kumar et al., 2017).
Dye-Sensitized Solar Cells : The incorporation of furan as a conjugated linker in phenothiazine-based dye-sensitized solar cells has been shown to improve solar energy-to-electricity conversion efficiency, indicating their potential application in the development of more efficient solar energy technologies (Se Hun Kim et al., 2011).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound contains, have been studied as potential biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their diverse biological effects .
Mode of Action
Compounds containing the indole nucleus, another component of this compound, have been found to bind with high affinity to multiple receptors . This suggests that Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that thiophene and indole derivatives can influence a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the known biological activities of thiophene and indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For instance, photolysis of certain furan-2-yl compounds has been shown to result in different dimeric photoproducts . This suggests that light exposure could potentially influence the action of Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride.
properties
IUPAC Name |
furan-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(14-4-2-10-21-14)11-16-5-7-17(8-6-16)15(19)13-3-1-9-20-13;/h1-4,9-10,12,18H,5-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVZZJMOMBFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride |
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